tert-butyl (3-amino-9H-carbazol-9-yl)acetate
Overview
Description
tert-butyl (3-amino-9H-carbazol-9-yl)acetate: is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of carbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for tert-butyl (3-amino-9H-carbazol-9-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl (3-amino-9H-carbazol-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3-amino-9H-carbazol-9-yl)acetate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic applications. It has been investigated for its role in drug delivery systems and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. It is also employed in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-9H-carbazol-9-yl)acetate involves its interaction with molecular targets and pathways within cells. The compound’s effects are primarily mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3,6-Di-tert-butylcarbazole: This compound has similar electronic properties but differs in its substitution pattern.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: This compound is structurally similar but contains an additional aniline group.
Uniqueness: tert-butyl (3-amino-9H-carbazol-9-yl)acetate is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications .
Properties
IUPAC Name |
tert-butyl 2-(3-aminocarbazol-9-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)11-20-15-7-5-4-6-13(15)14-10-12(19)8-9-16(14)20/h4-10H,11,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTXTTOUBQINDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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